molecular formula C29H35N5 B12208312 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12208312
M. Wt: 453.6 g/mol
InChI Key: SQJFBHSYTMMRNZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with tert-butyl, phenyl, and piperazinyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. The synthetic route often includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of tert-butyl, phenyl, and piperazinyl groups through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H35N5

Molecular Weight

453.6 g/mol

IUPAC Name

5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H35N5/c1-21-11-12-24(22(2)17-21)20-32-13-15-33(16-14-32)27-18-26(29(3,4)5)31-28-25(19-30-34(27)28)23-9-7-6-8-10-23/h6-12,17-19H,13-16,20H2,1-5H3

InChI Key

SQJFBHSYTMMRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

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